molecular formula C10H24O6Si2 B136448 1,1-Bis(trimethoxysilylmethyl)ethylene CAS No. 143727-20-2

1,1-Bis(trimethoxysilylmethyl)ethylene

Cat. No. B136448
M. Wt: 296.46 g/mol
InChI Key: HVJIVLNKGGPLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(trimethoxysilylmethyl)ethylene is a compound that is not directly discussed in the provided papers. However, related compounds with similar silyl substituents have been synthesized and studied for their unique properties and reactivity. For instance, tetrakis(trimethylsilyl)ethylene and its derivatives exhibit interesting spectral properties and reversible thermochromism due to their crowded olefin structures . Additionally, compounds with bis(trimethoxysilyl)arenes have been used as precursors for creating hierarchically ordered monolithic silica with bimodal porosity .

Synthesis Analysis

The synthesis of related silyl-substituted ethylenes involves the use of organosilica precursors derived from corresponding diarylbromides . The preparation of crowded olefins, such as tetrakis(trimethylsilyl)ethylene, involves specific synthetic routes that yield compounds with unique steric hindrance . These methods could potentially be adapted for the synthesis of 1,1-Bis(trimethoxysilylmethyl)ethylene.

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined by techniques such as X-ray crystallography. For example, Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene has been found to have a fixed cis configuration with significant pyramidarization at the olefinic carbons . This suggests that 1,1-Bis(trimethoxysilylmethyl)ethylene could also exhibit interesting structural features due to the presence of bulky silyl groups.

Chemical Reactions Analysis

The reactivity of silyl-substituted ethylenes can be quite diverse. For instance, 1,1-Bis(benzenesulfonyl)ethylene acts as a synthetic equivalent of ethylene 1,2-dipole, participating in dipolar reaction mechanisms . Similarly, 1,1-Bis(tetrathiafulvalenyl)ethylene has been used to synthesize CT-complexes and cation-radical salts, indicating its potential in conducting materials . These examples provide insights into the types of chemical reactions that 1,1-Bis(trimethoxysilylmethyl)ethylene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl-substituted ethylenes are influenced by their molecular structure. Crowded olefins like tetrakis(trimethylsilyl)ethylene show reversible thermochromism, which is a physical property related to temperature changes . The porosity of materials derived from bis(trimethoxysilyl)arenes has been characterized by nitrogen sorption measurements and other techniques, indicating the impact of molecular structure on material properties . These findings can be extrapolated to predict the properties of 1,1-Bis(trimethoxysilylmethyl)ethylene.

Scientific Research Applications

Porosity in Monolithic Silica

1,1-Bis(trimethoxysilylmethyl)ethylene is related to bis(trimethoxysilyl)arenes, which are used in creating macro-/mesoporous silica monoliths. This process involves hydrolysis and condensation, achieving bicontinuous macroporosity and mesoporosity, vital for various applications like filtration and catalysis (Lehr, Weidmann, Mascotto, & Smarsly, 2013).

Ethylene and Propylene Polymerization

Compounds related to 1,1-Bis(trimethoxysilylmethyl)ethylene, such as bis(phenoxy–imine)Ti complexes, have shown significant activity in the polymerization of ethylene and propylene. These processes are fundamental for creating various polymeric materials with applications in industrial and consumer products (Furuyama et al., 2003).

Adsorbents of Volatile Organic Compounds

Ethylene and phenylene bridged polysilsesquioxanes, which can be related to the functional groups in 1,1-Bis(trimethoxysilylmethyl)ethylene, have been developed as effective adsorbents for organic contaminants in the gas phase. These materials showcase high affinity for adsorbing various organic compounds, which is crucial for environmental cleanup and industrial processes (Da̧browski et al., 2007).

Polymer Network Synthesis

In the synthesis of networked polymers, compounds analogous to 1,1-Bis(trimethoxysilylmethyl)ethylene play a crucial role. These polymers exhibit properties like high thermal stability, low crystallinity, and good ionic conductivity, which are important for applications in electronics and materials science (Matsumoto & Endo, 2009).

Crystal Engineering and Solid-State Reactions

The study of compounds like trans-1,2-Bis(4-pyridyl)ethylene, which share structural similarities with 1,1-Bis(trimethoxysilylmethyl)ethylene, is significant in crystal engineering. These studies focus on the solid-state photochemical [2+2] cycloaddition reactions, which are essential for developing new materials and understanding molecular interactions (Nagarathinam, Peedikakkal, & Vittal, 2008).

Safety And Hazards

The safety data sheet for “1,1-Bis(trimethoxysilylmethyl)ethylene” indicates that if eye irritation persists, one should get medical advice or attention .

properties

IUPAC Name

trimethoxy-[2-(trimethoxysilylmethyl)prop-2-enyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6Si2/c1-10(8-17(11-2,12-3)13-4)9-18(14-5,15-6)16-7/h1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIVLNKGGPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CC(=C)C[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623551
Record name 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(trimethoxysilylmethyl)ethylene

CAS RN

143727-20-2
Record name 3,3,7,7-Tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Bis(trimethoxysilylmethyl)ethylene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Bis(trimethoxysilylmethyl)ethylene
Reactant of Route 3
1,1-Bis(trimethoxysilylmethyl)ethylene
Reactant of Route 4
1,1-Bis(trimethoxysilylmethyl)ethylene
Reactant of Route 5
1,1-Bis(trimethoxysilylmethyl)ethylene
Reactant of Route 6
1,1-Bis(trimethoxysilylmethyl)ethylene

Citations

For This Compound
2
Citations
S Perera, M Findlater - Inorganics, 2018 - mdpi.com
Activation of the dialkylpalladium complex (phen)Pd(CH 3 ) 2 (phen = 1,10-phenanthroline) with B(C 6 F 5 ) 3 affords a competent catalyst for the dimerization of vinyl silanes. All organic …
Number of citations: 6 www.mdpi.com
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.